A Technical Guide to the 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile Scaffold: Synthesis, Properties, and Applications
A Technical Guide to the 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile Scaffold: Synthesis, Properties, and Applications
This technical guide provides a comprehensive profile of 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic building block. The document is structured to deliver foundational knowledge, practical synthesis strategies, and an in-depth look into its applications for professionals in chemical research and drug development. We will explore its structural characteristics, physicochemical properties based on available data and closely related analogues, general synthetic pathways, and its significant role as a pharmacophore.
Section 1: Compound Profile and Significance
Nomenclature and Chemical Identifiers
The trifluoromethyl-pyrazole motif is a privileged scaffold in modern medicinal chemistry and agrochemistry.[1][2][3] The specific isomer, 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile, serves as a valuable intermediate for creating more complex, biologically active molecules.
| Identifier | Value |
| Systematic (IUPAC) Name | 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile |
| CAS Number | 123467-64-5 |
| PubChem CID | 90310566[4] |
| Molecular Formula | C₅H₂F₃N₃ |
| Molecular Weight | 161.09 g/mol |
| Canonical SMILES | C1=C(C=NN1C(F)(F)F)C#N |
| InChI Key | Not readily available |
Chemical Structure
The molecule consists of a five-membered pyrazole ring, which is an aromatic diazole. Key features include:
-
A trifluoromethyl (-CF₃) group attached to the N1 position of the pyrazole ring. This group is highly electronegative and lipophilic, often introduced to enhance metabolic stability, cell membrane permeability, and binding affinity of drug candidates.[1][5]
-
A nitrile (-C≡N) group at the C4 position, which serves as a versatile chemical handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Significance of the Scaffold
The incorporation of a trifluoromethyl group into the pyrazole ring system creates a pharmacophore with enhanced biological and physicochemical properties.[5] Derivatives of this scaffold have been extensively investigated for a wide array of therapeutic applications, demonstrating activities as anti-inflammatory, anticancer, antimicrobial, and antifungal agents.[6][7] This makes 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile a compound of high interest for constructing libraries of novel bioactive molecules.
Section 2: Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, the following tables provide key properties based on data for closely related compounds and general chemical principles.
Physical Properties
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a white to off-white crystalline solid or powder. | Based on analogues like 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile. |
| Melting Point | Data not available. Related compounds like 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole melt at 177 - 179 °C.[8] | Specific experimental value is not published. Comparison is for a related, but structurally different, compound. |
| Boiling Point | Data not available. Likely to decompose at higher temperatures. | Typical for complex organic solids. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, acetone, and ethyl acetate; sparingly soluble in nonpolar solvents and water. | General solubility characteristics for functionalized heterocyclic compounds. |
Expected Spectroscopic Data
The following table outlines the expected spectroscopic signatures for the characterization of 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile. This is based on the analysis of its functional groups and data from similar structures.
| Spectroscopy | Expected Signature | Rationale |
| ¹H NMR | Two singlets or doublets in the aromatic region (approx. δ 7.5-9.0 ppm). | Corresponding to the two protons on the pyrazole ring (C3-H and C5-H). The exact chemical shifts and coupling will depend on the solvent. |
| ¹³C NMR | Signals for two aromatic CH carbons, two quaternary pyrazole carbons, one nitrile carbon (approx. δ 115-120 ppm), and a quartet for the CF₃ carbon (approx. δ 120-125 ppm, with strong ¹JC-F coupling). | Distinct signals for each carbon environment. The CF₃ carbon signal will be split into a quartet by the three fluorine atoms. |
| ¹⁹F NMR | A single sharp singlet (approx. δ -60 to -70 ppm). | All three fluorine atoms in the CF₃ group are chemically equivalent. |
| IR Spectroscopy | Strong, sharp absorption band around 2220-2240 cm⁻¹ (C≡N stretch). Multiple bands in the 1100-1350 cm⁻¹ region (C-F stretches). Bands in the 1400-1600 cm⁻¹ region (C=N and C=C stretches of the pyrazole ring). | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 161.02. | Corresponding to the exact mass of the molecular formula C₅H₂F₃N₃. |
Section 3: Synthesis and Purification
General Synthetic Strategy
The most direct and common method for synthesizing N-substituted pyrazoles is the [3+2] cycloaddition (Knorr pyrazole synthesis) between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[5] For 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile, the key precursors would be trifluoromethylhydrazine and a suitable three-carbon building block containing a nitrile group.
A highly plausible C3 synthon is (ethoxymethylene)malononitrile . The reaction involves the initial Michael addition of the hydrazine to the activated double bond, followed by intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.
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// Reactants trifluoromethylhydrazine [label="Trifluoromethylhydrazine\n(CF₃NHNH₂)"]; ethoxymethylene_malononitrile [label="(Ethoxymethylene)malononitrile"];
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Caption: General synthetic route via [3+2] cycloaddition.
Representative Experimental Protocol
While a specific protocol for this exact molecule is not detailed in the cited literature, the following procedure for the synthesis of N-trifluoromethyl pyrazoles from a carbonylnitrile is representative of the required methodology.[5]
Objective: To illustrate the condensation and cyclization reaction to form an N-trifluoromethyl pyrazole.
Materials:
-
di-Boc trifluoromethylhydrazine (precursor to trifluoromethylhydrazine)
-
1,3-Carbonylnitrile substrate
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the di-Boc trifluoromethylhydrazine precursor (1.0 equiv) and the 1,3-carbonylnitrile substrate (1.2 equiv) in Dichloromethane (DCM), add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv).[5] Expertise & Experience: The strong acid (TsOH) is crucial for both the in-situ deprotection of the hydrazine precursor and for catalyzing the subsequent cyclization. DCM is often chosen as it is a relatively non-polar, aprotic solvent that can suppress side reactions.[5]
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 20–40 °C) for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Once the reaction is complete, quench the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Dilute the mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-trifluoromethyl pyrazole.
Section 4: Reactivity and Chemical Behavior
1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile possesses several reactive sites that make it a versatile synthetic intermediate.
-
The Nitrile Group (-C≡N): This is the most reactive handle for further derivatization.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used in amide coupling reactions.
-
Reduction: Can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄), providing a key linker for further functionalization.
-
Cycloadditions: Can act as a dienophile or participate in [2+3] cycloadditions with azides to form tetrazoles.
-
-
The Pyrazole Ring:
-
Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution (e.g., halogenation, nitration). However, the presence of the electron-withdrawing -CF₃ group at N1 deactivates the ring, making these reactions more challenging than on an unsubstituted pyrazole.
-
N-Arylation/Alkylation: While the N1 position is already substituted, the N2 nitrogen remains a site for potential coordination with metals.
-
-
The Trifluoromethyl Group (-CF₃): This group is generally very stable and unreactive under most synthetic conditions, which is a key reason for its use in drug design to block metabolic oxidation.[6]
Section 5: Applications in Research and Development
The true value of 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile lies in its role as a building block for compounds with significant biological activity. The trifluoromethyl-pyrazole scaffold is a cornerstone in modern drug discovery.[3]
Medicinal Chemistry
-
Anti-inflammatory Agents: Many pyrazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes. The structural features of this scaffold are well-suited for binding within the active sites of COX-1 and COX-2.[6][7]
-
Anticancer Agents: The pyrazole nucleus is a component of numerous kinase inhibitors used in oncology.[3] The ability to derivatize the 4-carbonitrile position allows for the introduction of various pharmacophores to target specific enzyme binding pockets.
-
Antimicrobial and Antifungal Agents: The scaffold has been used to develop potent agents against drug-resistant bacteria and fungi.[6] The trifluoromethyl group often contributes to the potency of these compounds.
Agrochemicals
Phenylpyrazole-based compounds, which share the core pyrazole ring, are a major class of insecticides. The unique electronic properties conferred by the CF₃ group make this scaffold a promising starting point for the discovery of new pesticides and herbicides.
Section 6: Safety, Handling, and Storage
Note: Specific toxicological data for 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is not available. The following information is based on data for the related isomer, 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile , and should be used as a guideline.
-
Hazard Identification:
-
Harmful if swallowed (H302).
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Avoid breathing dust. Use respiratory protection if dust is generated.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage and Stability:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The compound is expected to be stable under recommended storage conditions.
-
Section 7: References
-
Gomha, S. M., et al. (2023). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]
-
Zhang, Y., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]
-
Juba, B. W., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. [Link]
-
Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Future Medicinal Chemistry. [Link]
-
ResearchGate. (Date unavailable). Some representative examples of commercial trifluoromethyl pyrazoles. [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
RSC Publishing. (Date unavailable). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]
-
Organic Syntheses. (Date unavailable). Organic Syntheses Procedure. [Link]
-
PubChem. (Date unavailable). 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile. [Link]
-
Grygorenko, O. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]
-
Chemical Synthesis Database. (2025). ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate. [Link]
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